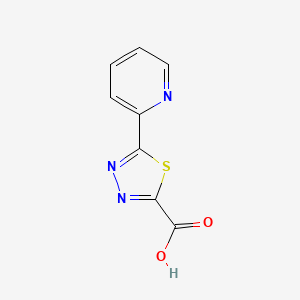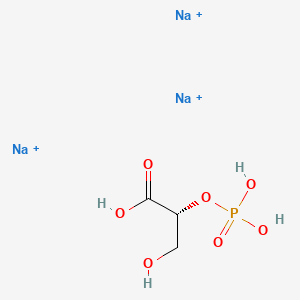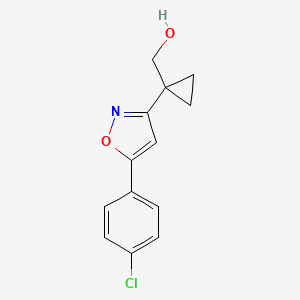
(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol is a compound that features a cyclopropyl group attached to a methanol moiety, with an isoxazole ring substituted with a 4-chlorophenyl group. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields . Additionally, the use of readily available starting materials and mild reaction conditions is preferred to ensure cost-effectiveness and sustainability .
Chemical Reactions Analysis
Types of Reactions
(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Isoxazolines or isoxazolidines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its isoxazole moiety, which is present in many pharmaceuticals.
Industry: Used in the development of new materials and as a precursor for various chemical reactions
Mechanism of Action
The mechanism of action of (1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. For example, isoxazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and histone deacetylases (HDACs), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with an isoxazole ring.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic acid: A neurotoxin with an isoxazole ring.
Parecoxib: A COX-2 inhibitor with an isoxazole ring.
Leflunomide: An immunosuppressant with an isoxazole ring.
Uniqueness
(1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and methanol groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12ClNO2 |
|---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
[1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropyl]methanol |
InChI |
InChI=1S/C13H12ClNO2/c14-10-3-1-9(2-4-10)11-7-12(15-17-11)13(8-16)5-6-13/h1-4,7,16H,5-6,8H2 |
InChI Key |
IUBIAIDIFCQRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=NOC(=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



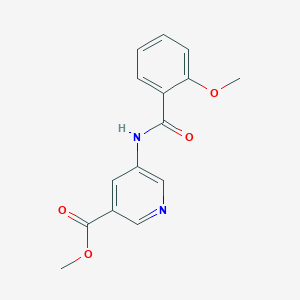
![4-Chloro-2-[(4-fluorophenyl)(morpholin-4-yl)methylidene]-3-oxobutanenitrile](/img/structure/B11815200.png)
![1-O-(1,9-diazaspiro[5.5]undecane-9-carbonyl) 2-O-[9-[(2-methylpropan-2-yl)oxycarbonyl]-1,9-diazaspiro[5.5]undecan-1-yl] oxalate](/img/structure/B11815218.png)
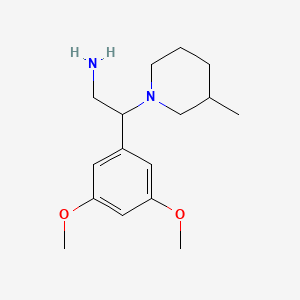

![{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetyl chloride](/img/structure/B11815244.png)
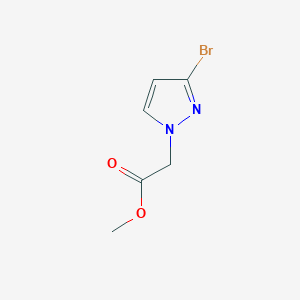

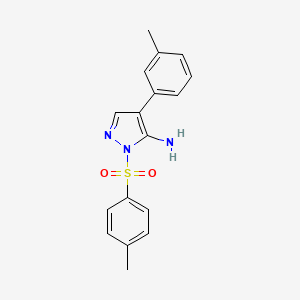
![Ethyl 4-[4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]benzoate](/img/structure/B11815263.png)
